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Compound of Interest

Compound Name: 7-methoxy-3H-phenothiazin-3-one

Cat. No.: B8610215 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the anticipated solubility and

stability characteristics of 7-methoxy-3H-phenothiazin-3-one. Direct experimental data for this

specific compound is limited in publicly available literature. Therefore, this guide combines

computational predictions, data from structurally related phenothiazine analogues, and

standardized methodologies to provide a robust framework for researchers.

Introduction
7-methoxy-3H-phenothiazin-3-one is a heterocyclic compound belonging to the

phenothiazine class. Phenothiazines are a well-established group of molecules with significant

applications in medicine, particularly as antipsychotic agents.[1] The unique tricyclic "butterfly"

structure of the phenothiazine core imparts distinct physicochemical properties that are critical

to its biological activity and formulation development.[2] This guide focuses on two key

developability parameters for 7-methoxy-3H-phenothiazin-3-one: solubility and chemical

stability. Understanding these properties is essential for designing effective delivery systems

and ensuring the compound's integrity during storage and administration.

Physicochemical Properties
While experimental data for 7-methoxy-3H-phenothiazin-3-one is scarce, computational

models provide valuable predictions for its key physicochemical properties. For a more
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complete profile, data for the closely related analogue, 1,7-dimethoxy-3H-phenothiazin-3-one,

is also presented.

Table 1: Predicted Physicochemical Properties

Property
Predicted Value (for 1,7-
dimethoxy-3H-
phenothiazin-3-one)

Reference

Molecular Formula C₁₄H₁₁NO₃S [3]

Molecular Weight 273.31 g/mol [3]

XLogP3 2.2 [3]

Hydrogen Bond Donor Count 0 [3]

Hydrogen Bond Acceptor

Count
4 [3]

Rotatable Bond Count 2 [3]

| Polar Surface Area | 73.2 Å² |[3] |

Solubility Profile
The solubility of a compound is a critical factor influencing its absorption and bioavailability.

Based on the parent phenothiazine structure, 7-methoxy-3H-phenothiazin-3-one is expected

to have low aqueous solubility and higher solubility in organic solvents.

Aqueous and Organic Solubility
The parent compound, 10H-phenothiazine, is documented as being insoluble in water but

moderately soluble in organic solvents like ethanol, ether, and chloroform.[1] The introduction

of a methoxy group and a ketone to the phenothiazine core in 7-methoxy-3H-phenothiazin-3-
one will influence its polarity and crystal lattice energy, thereby affecting its solubility profile.

The predicted XLogP3 value of 2.2 for a dimethoxy-analogue suggests a lipophilic character,

reinforcing the expectation of poor water solubility.[3]

Table 2: General Solubility of Phenothiazine Derivatives
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Solvent General Solubility Reference

Water
Insoluble / Very Poorly
Soluble

[1]

Ethanol Slightly to Moderately Soluble [1][4]

Chloroform Readily Soluble [5]

Benzene Readily Soluble [5]

Acetonitrile (ACN) Soluble [6]

Dimethyl Sulfoxide (DMSO) Soluble -

Acetone Poorly Soluble [5]

| Hexane | Poorly Soluble |[5] |

Proposed Experimental Protocol for Solubility
Determination (Shake-Flask Method)
The saturation shake-flask method is the gold-standard technique for determining

thermodynamic solubility.[7]

Objective: To determine the equilibrium solubility of 7-methoxy-3H-phenothiazin-3-one in

various aqueous and organic solvents.

Materials:

7-methoxy-3H-phenothiazin-3-one (solid powder)

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1N HCl, Ethanol,

DMSO)

Glass vials with screw caps

Orbital shaker with temperature control

Centrifuge
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HPLC-UV system for quantification

Syringe filters (0.22 µm)

Procedure:

Add an excess amount of solid 7-methoxy-3H-phenothiazin-3-one to a vial containing a

known volume of the desired solvent (e.g., 5 mg in 2 mL). This ensures that a saturated

solution is achieved.

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C

or 37°C) and agitation speed (e.g., 500 rpm).[7]

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is

reached.[7]

After equilibration, allow the samples to rest for a sedimentation period or centrifuge them at

high speed (e.g., 14,000 rpm for 15 minutes) to separate the undissolved solid.[7]

Carefully withdraw an aliquot of the clear supernatant.

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved

compound using a validated HPLC-UV method.

Calculate the solubility based on the measured concentration and the dilution factor. The

experiment should be performed in triplicate.[7]

Stability Profile
Phenothiazines are susceptible to degradation, primarily through oxidation. Light and pH can

also influence their stability.[8][9]

Key Degradation Pathways
The primary route of degradation for the phenothiazine core is oxidation at the electron-rich

sulfur atom, leading to the formation of a sulfoxide.[9][10] This oxidation can be initiated by
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atmospheric oxygen, peroxide contaminants, or light exposure. Further oxidation can occur,

and depending on the substituents and conditions, cleavage of side chains or polymerization

may also be observed.[10] The presence of an electron-donating methoxy group may influence

the rate of oxidation.

Proposed Experimental Protocol for Stability
Assessment (Forced Degradation)
Forced degradation studies, as described in the ICH Q1A(R2) guideline, are essential for

identifying likely degradation products and establishing the intrinsic stability of a molecule.[11]

[12][13]

Objective: To investigate the stability of 7-methoxy-3H-phenothiazin-3-one under various

stress conditions.

Materials:

7-methoxy-3H-phenothiazin-3-one solution (e.g., 1 mg/mL in a suitable solvent like

acetonitrile/water)

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Hydrogen peroxide (H₂O₂)

Temperature-controlled ovens

Photostability chamber

Validated stability-indicating HPLC method

Procedure: A systematic approach is taken to expose the compound to hydrolytic, oxidative,

thermal, and photolytic stress. The goal is to achieve 5-20% degradation.[11]

Acid Hydrolysis: Mix the drug solution with 0.1N HCl and heat at a controlled temperature

(e.g., 60°C) for a defined period.
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Base Hydrolysis: Mix the drug solution with 0.1N NaOH and maintain at room temperature or

heat gently.

Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide

(e.g., 3% H₂O₂) at room temperature.

Thermal Degradation: Expose the solid drug powder and the drug solution to dry heat (e.g.,

80°C) in a calibrated oven.

Photolytic Degradation: Expose the solid drug and drug solution to light providing an overall

illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of

not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12] A control sample

should be kept in the dark.

Analysis:

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable

concentration.

Analyze all stressed samples, along with an unstressed control, using a validated stability-

indicating HPLC method.

The method must be capable of separating the intact drug from all process-related impurities

and degradation products.[13]

Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the assessment of a compound's

solubility and stability profile.
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Caption: General workflow for solubility and stability testing.

Potential Degradation Pathway
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This diagram shows a potential oxidative degradation pathway for the phenothiazine core

structure, which is the most common degradation route.

Phenothiazine Core
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 -1e⁻

Phenothiazine-S-Oxide
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(Further Oxidation)

 Further [O]

Click to download full resolution via product page

Caption: Potential oxidative degradation of the phenothiazine core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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